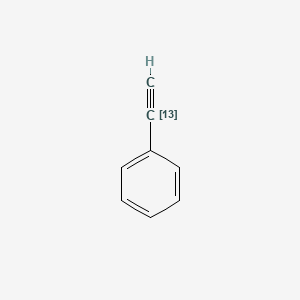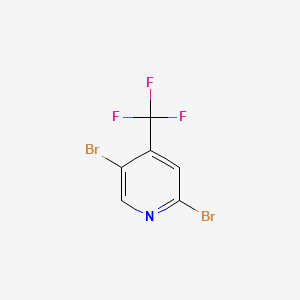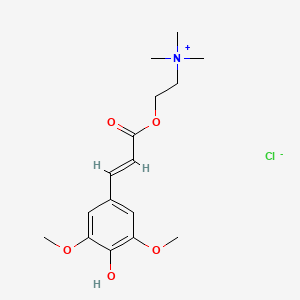
Sinapine Chloride
Overview
Description
Sinapine Chloride is a compound with the systematic name Choline, Chloride, 4-Hydroxy-3,5-Dimethoxycinnamate . It is a primary reference substance with assigned absolute purity .
Synthesis Analysis
This compound can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This synthetic process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride . A patent describes the preparation method of this compound using crucifer seeds and seed meals as raw materials .Molecular Structure Analysis
The molecular formula of this compound is C16H24ClNO5 . The molecular weight is 345.82 .Chemical Reactions Analysis
Sinapine esterase is an enzyme whose two substrates are sinapine and H2O, and whose two products are sinapic acid and choline . Sinapoylglucose—choline O-sinapoyltransferase is another enzyme whose two substrates are 1-O-sinapoyl-β-D-glucose and choline, whereas its two products are D-glucose and sinapine .Physical And Chemical Properties Analysis
This compound is a solid substance . Its CAS Number is 6484-80-6 .Scientific Research Applications
Hypotensive Effects : Sinapine chloride has been prepared from rapeseed meal and shown to significantly reduce systolic and diastolic blood pressure in spontaneous hypertension rats without substantially affecting heart rate, indicating potential for drug development in hypertension treatment (D. Yun et al., 2013).
Effect on Muscle Contractility : It has an excitatory effect on the contractility of isolated ileum smooth muscle in rabbits, which is related to the M receptor (Liu Shi-cha, 2014).
Antioxidant and Antimicrobial Activity : Sinapine and its analogs synthesized through a sustainable process show confirmed antioxidant and antimicrobial activities (Mouterde et al., 2020).
Detection in Plant Tissue : A method involving surface desorption atmospheric pressure chemical ionization mass spectrometry has enabled the direct detection of sinapine in radish taproot, demonstrating its presence in various plant tissues (Huang et al., 2011).
Electrochemical Properties : Sinapine's electrochemical properties have been investigated for potential applications in determining its concentration in medicinal plant extracts, indicating its significance in medicinal plant analysis (Hui Zhou et al., 2005).
Cancer Treatment : It has shown the potential to reverse multi-drug resistance in cancer cells by downregulating certain cellular pathways, indicating its promise in cancer treatment (Ying-ying Guo et al., 2016).
Fluorescent Sensor Development : A fluorescent sensor based on graphene oxide has been developed for sensitive detection of sinapine, showcasing its importance in plant-derived molecule research (Xia Xiang et al., 2017).
Bitterness and Astringency : Research has evaluated the bitterness and astringency of sinapine, contributing to the understanding of its sensory properties in food science (Ismail et al., 1981).
Distribution in Crude Drugs : The distribution of sinapine in commonly used crude drugs from cruciferous plants has been studied, informing its potential in natural drug research (Lifang Liu et al., 2006).
Corrosion Inhibitor : Sinapinic acid, related to sinapine, has been investigated as a corrosion inhibitor for Al–2.5Mg alloy in sodium chloride solution, indicating its utility in industrial applications (Vrsalović et al., 2007).
Extraction Improvement : Emerging technologies have been applied to improve the extraction of sinapine from mustard seed meal, highlighting its value in food and pharmaceutical industries (Chadni et al., 2023).
Bioactivity of Derivatives : Sinapic acid and its derivatives, including sinapine, have shown a range of bioactivities, including antioxidant, antimicrobial, and anti-inflammatory activities, suggesting diverse applications in food processing, cosmetics, and pharmaceuticals (Nićiforović & Abramovič, 2014).
Transgenic Plant Development : Transgenic Brassica juncea lines have been developed for reduced seed sinapine content, impacting the flavor and nutritional properties of plant-derived food products (Kajla et al., 2017).
Antioxidant and Acetylcholinesterase Inhibition : Sinapine's concentration in rapeseed pomace extract correlates with its strong antioxidant properties and acetylcholinesterase inhibition, relevant for pharmaceutical and nutraceutical applications (Yates et al., 2019).
Seed Metabolism Alteration : Overexpression of sinapine esterase in oilseed rape seeds has shown to trigger global changes in seed metabolism, affecting the nutritional profile of seeds (Clauß et al., 2011).
Inhibition of Acetylcholinesterase : Sinapine's inhibitory effects on acetylcholinesterase activity in rat cerebral homogenate and blood serum suggest its potential as a therapeutic agent for Alzheimer's disease (He et al., 2008).
Neuroprotective Effects : Its protective effects on PC12 cells against sodium dithionite-induced cytotoxicity indicate potential for treating neurodegenerative diseases (Yang & Ling, 2008).
Protection Against Hydroxyl Radical-Induced Damage : Sinapine's efficacy in protecting mesenchymal stem cells against hydroxyl radical-induced damage underlines its role in cellular protection and potential therapeutic applications (Li et al., 2016).
Inhibition of Caco-2 Cell Proliferation : Sinapine's role in inhibiting the proliferation of Caco-2 cells by downregulating P-glycoprotein highlights its potential in cancer therapy (Guo et al., 2014).
Life-Span Extension in Drosophila : Its ability to extend the life-span of Drosophila melanogaster and act as a scavenger for superoxide anions and hydroxyl radicals suggests its potential in anti-aging research (Qun, 1999).
Mechanism of Action
- Sinapine is a phenolic compound found in rapeseeds, accounting for up to 80% of the total phenolic content . Its primary targets include foam cells, which play a crucial role in atherosclerosis development.
- Resulting Changes : These actions inhibit cholesterol uptake, promote cholesterol efflux, and shift macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes .
- Downstream Effects : Reduced foam cell formation and altered macrophage polarization contribute to atherosclerosis prevention .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Sinapine Chloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to suppress CD36 expression, enhance the CDC42 expression, and activate the JAK2 and the STAT3 in foam cells . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly those related to inflammation and tumor growth .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been found to alleviate foam cell formation, a key factor in the development of atherosclerosis . By suppressing CD36 expression, this compound inhibits cholesterol uptake, activates cholesterol efflux, and converts macrophages from pro-inflammatory M1 to anti-inflammatory M2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the expression of CD36, a protein involved in lipid metabolism, and enhances the expression of CDC42, a protein involved in cell signaling . Furthermore, it activates the JAK2 and STAT3 pathways, which are involved in cellular responses to cytokines and growth factors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability and degradation are limited, research on sinapine, a closely related compound, suggests that it can have long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study on high-fat diet-fed C57BL/6J mice showed that supplementation with sinapine significantly reduced body weight increase, fat accumulation, and fatty liver formation . The specific threshold effects and potential toxic or adverse effects at high doses of this compound have not been thoroughly studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to activate the CD36/CDC42-JAK2-STAT3 pathway in foam cells , suggesting its involvement in lipid metabolism and inflammatory responses
Subcellular Localization
Sinapine, a closely related compound, is thought to accumulate in vacuoles This could suggest similar subcellular localization for this compound
properties
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.ClH/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMPOGBKXGSVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6484-80-6 | |
| Record name | Sinapine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SINAPINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J4UUF1HCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Sinapine Chloride interact with the gastrointestinal system?
A2: Research indicates that this compound can influence the contractility of smooth muscle in the gastrointestinal tract. One study found that this compound increased the tension of isolated ileum smooth muscle strips from rabbits in a dose-dependent manner. [] This effect was partially inhibited by atropine, a muscarinic receptor blocker, suggesting the involvement of muscarinic receptors in mediating the contractile response. This finding highlights the potential of this compound to modulate gastrointestinal motility, although further research is needed to explore its therapeutic implications in this context.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





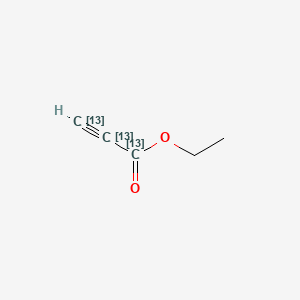
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)


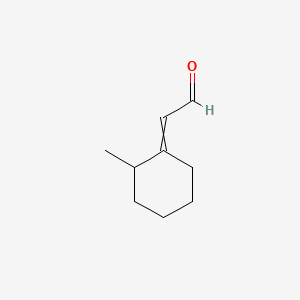
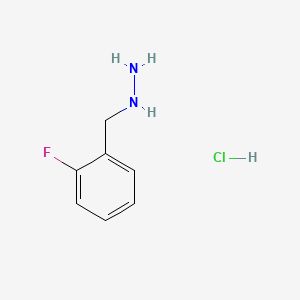
![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)
